2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
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Overview
Description
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a brominated nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 2-bromo-5-nitrophenol.
Etherification: The brominated nitrophenol is then reacted with 2-(chloromethoxy)ethyl-trimethyl-silane under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy moiety can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-[(2-amino-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane.
Oxidation: Products include various oxidized phenoxy derivatives.
Scientific Research Applications
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its reactivity due to the presence of the bromine and nitro groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-4-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- 2-[(2-Chloro-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-dimethyl-silane
Uniqueness
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the trimethyl-silane group also enhances its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
2-[(2-bromo-5-nitrophenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4Si/c1-19(2,3)7-6-17-9-18-12-8-10(14(15)16)4-5-11(12)13/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBITWIOZIZVXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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